4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid
Overview
Description
4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a trifluoromethyl group at the 8-position and a benzoic acid moiety at the 4-position
Mechanism of Action
Target of Action
Imidazole-containing compounds, which this compound is a derivative of, have been known to interact with a broad range of targets due to their versatile chemical and biological properties . They have shown different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been known to interact with their targets in various ways, leading to a wide range of biological activities . The interaction with the targets and the resulting changes would depend on the specific target and the context of the biological system.
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that multiple biochemical pathways could potentially be affected.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence its absorption and distribution.
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that the compound could potentially induce a variety of molecular and cellular effects depending on the specific target and biological context.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid typically involves the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a multicomponent reaction involving a pyridine derivative, an aldehyde, and an amine under acidic conditions.
Introduction of the trifluoromethyl group: The trifluoromethylation of the imidazo[1,2-a]pyridine core can be carried out using an electrophilic trifluoromethylating reagent under visible-light-promoted conditions.
Attachment of the benzoic acid moiety: This step involves the coupling of the trifluoromethylated imidazo[1,2-a]pyridine with a benzoic acid derivative using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the employment of high-throughput screening techniques to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent, particularly against breast cancer cells. The compound’s structure allows for modifications that can enhance its pharmacological properties.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies exploring the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These include compounds like alpidem, zolpidem, and zolimidine, which have similar core structures but different substituents.
Trifluoromethylated heterocycles: Compounds such as trifluoromethylated pyridines and imidazoles share the trifluoromethyl group but differ in their overall structure.
Uniqueness
4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid is unique due to the combination of its trifluoromethyl group and benzoic acid moiety, which confer distinct electronic and steric properties. These features make it particularly suitable for applications in medicinal chemistry and material science, where such properties are highly desirable.
Properties
IUPAC Name |
4-[8-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2O2/c16-15(17,18)11-2-1-7-20-8-12(19-13(11)20)9-3-5-10(6-4-9)14(21)22/h1-8H,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYUJNPFIKGZFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)C(F)(F)F)C3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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